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Compound of Interest

Compound Name: N,N,5-Trimethylfurfurylamine

Cat. No.: B082982 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for N,N,5-
Trimethylfurfurylamine, a versatile building block in the synthesis of agrochemicals and

pharmaceuticals.[1] Due to the limited availability of published experimental spectra for this

specific compound, this guide presents predicted spectroscopic data based on its chemical

structure and established principles of NMR, IR, and Mass Spectrometry. Detailed, generalized

experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties
Chemical Name: N,N,5-Trimethylfurfurylamine

Synonym: 2-((Dimethylamino)methyl)-5-methylfuran[2][3][4][5][6]

CAS Number: 14496-35-6[2][5]

Molecular Formula: C₈H₁₃NO[2]

Molecular Weight: 139.20 g/mol [2][5]

Boiling Point: 164 °C[2][5]

Appearance: Light yellow to amber clear liquid[3][4][5][6]
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Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for N,N,5-Trimethylfurfurylamine. These predictions

are based on the analysis of its chemical structure and comparison with spectral data of similar

compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.05 d 1H H3 (Furan ring)

~5.85 d 1H H4 (Furan ring)

~3.40 s 2H -CH₂- (methylene)

~2.25 s 3H
5-CH₃ (furan ring

methyl)

~2.20 s 6H
N(CH₃)₂

(dimethylamino)

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~155 C2 (furan ring, substituted)

~150 C5 (furan ring, substituted)

~108 C3 (furan ring)

~106 C4 (furan ring)

~55 -CH₂- (methylene)

~45 N(CH₃)₂ (dimethylamino)

~13 5-CH₃ (furan ring methyl)

Predicted IR Data (Liquid Film)
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Wavenumber (cm⁻¹) Intensity Assignment

2970-2800 Strong C-H stretching (alkane)

~2780 Medium C-H stretching (N-CH₃)

~1570 Medium C=C stretching (furan ring)

~1380 Medium C-H bending (CH₃)

1220-1020 Strong
C-N stretching (aliphatic

amine)[7]

~1020 Medium C-O-C stretching (furan ring)

Predicted Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Assignment

139 High [M]⁺ (Molecular ion)

124 Medium [M - CH₃]⁺

96 Medium [M - N(CH₃)₂]⁺

81 High [C₅H₄O-CH₂]⁺ (tropylium-like)

58 Very High [CH₂=N(CH₃)₂]⁺ (base peak)

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample

such as N,N,5-Trimethylfurfurylamine. Instrument-specific parameters may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N,N,5-Trimethylfurfurylamine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of

an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H NMR Acquisition:
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Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Set a relaxation delay (D1) of 1-2 seconds.

¹³C NMR Acquisition:

Use a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance and sensitivity of ¹³C.

A longer relaxation delay may be necessary for quaternary carbons to be observed

reliably.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical

shift scale to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film): Place one to two drops of neat N,N,5-
Trimethylfurfurylamine between two salt plates (e.g., NaCl or KBr) that are transparent to

IR radiation. Gently press the plates together to form a thin liquid film.

Data Acquisition:

Record a background spectrum of the empty salt plates.

Place the sample assembly in the spectrometer's sample holder.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background
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spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid like N,N,5-Trimethylfurfurylamine, direct injection via a heated probe or

gas chromatography (GC-MS) are suitable methods.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate positively

charged ions (cations) and fragment ions.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to deduce the structure of the molecule. The relative abundance of the

fragment ions provides clues about the stability of different parts of the molecule.

Visualizations
Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of N,N,5-Trimethylfurfurylamine.

Predicted Mass Spectrometry Fragmentation of N,N,5-
Trimethylfurfurylamine
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Caption: Predicted EI-MS fragmentation of N,N,5-Trimethylfurfurylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of N,N,5-Trimethylfurfurylamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082982#spectroscopic-data-analysis-of-n-n-5-
trimethylfurfurylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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